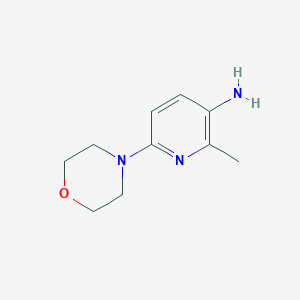

2-Methyl-6-morpholinopyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-6-morpholin-4-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQLZXUYWSZEGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCOCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736608 |

Source

|

| Record name | 2-Methyl-6-(morpholin-4-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221159-08-6 |

Source

|

| Record name | 2-Methyl-6-(morpholin-4-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-(morpholin-4-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-morpholinopyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methyl-6-morpholinopyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Given the absence of a well-documented, direct synthesis in the current literature, this document outlines a robust and scientifically-grounded three-step approach. The synthesis begins with the formation of a key intermediate, 6-chloro-2-methyl-3-nitropyridine, followed by a nucleophilic aromatic substitution with morpholine, and concludes with the reduction of the nitro group to the target amine. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and a discussion of the chemical principles underpinning each transformation.

Introduction

This compound is a heterocyclic compound featuring a pyridine core substituted with a methyl group, a morpholine moiety, and an amine group. The unique arrangement of these functional groups makes it an interesting scaffold for the design of novel therapeutic agents. The pyridine ring is a common motif in many biologically active molecules, and the morpholine group can enhance aqueous solubility and metabolic stability. The primary amino group provides a key site for further chemical modification and interaction with biological targets.

The development of a reliable and scalable synthesis for this compound is crucial for enabling its exploration in medicinal chemistry programs. This guide proposes a logical and efficient synthetic route, designed to proceed from readily available starting materials through a series of high-yielding and well-understood chemical transformations.

Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule suggests a three-step forward synthesis, as illustrated below. The pathway is designed for both efficiency and control over the introduction of the desired functional groups.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of 6-Chloro-2-methyl-3-nitropyridine

The synthesis of the key intermediate, 6-chloro-2-methyl-3-nitropyridine, is a critical first step. This compound can be prepared from 2-amino-6-methylpyridine through a sequence of nitration followed by a Sandmeyer-type reaction.[1]

Protocol:

-

Nitration of 2-Amino-6-methylpyridine:

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice-salt bath.

-

Slowly add 2-amino-6-methylpyridine in portions, ensuring the temperature does not exceed 10°C.

-

To this solution, add a cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate, 2-amino-6-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

-

-

Conversion to 6-Chloro-2-methyl-3-nitropyridine (Sandmeyer Reaction):

-

Suspend the 2-amino-6-methyl-3-nitropyridine in a mixture of concentrated hydrochloric acid and water and cool to 0°C.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature between 0-5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., to 60°C) for an hour to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Mechanistic Insight: The nitration of the pyridine ring is directed by the activating amino group. The subsequent Sandmeyer reaction is a classic method for converting an aromatic amine to a halide via a diazonium salt intermediate.

Step 2: Synthesis of 2-Methyl-6-morpholino-3-nitropyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom on the pyridine ring is displaced by morpholine. The presence of the electron-withdrawing nitro group ortho to the leaving group activates the ring towards nucleophilic attack.[2][3][4]

Protocol:

-

Dissolve 6-chloro-2-methyl-3-nitropyridine in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

-

Add an excess of morpholine (typically 2-3 equivalents) to the solution.

-

Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to act as a scavenger for the HCl generated during the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting 2-methyl-6-morpholino-3-nitropyridine by column chromatography or recrystallization.

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

Causality in Experimental Choices: The choice of a polar aprotic solvent like DMF can accelerate the reaction by solvating the cation of the base and leaving the nucleophile more reactive. Heating is necessary to overcome the activation energy associated with the temporary loss of aromaticity in the Meisenheimer intermediate.[2]

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to the primary amine. Several methods are effective for this transformation, with the choice often depending on the presence of other functional groups and the desired scale of the reaction.[5] Catalytic hydrogenation is a clean and efficient method.[6][7][8] Alternatively, reduction with metals in acidic media, such as tin(II) chloride or iron in acetic acid, are also reliable.[9][10][11][12][13][14][15]

Protocol (using Tin(II) Chloride):

-

Dissolve 2-methyl-6-morpholino-3-nitropyridine in a solvent such as ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (typically 4-5 equivalents).

-

Add concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the solution is basic (pH > 8). This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic salts.

-

Extract the aqueous filtrate with ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound, this compound, by column chromatography on silica gel.

Expertise & Experience: While catalytic hydrogenation is often cleaner, the tin(II) chloride method is highly effective for nitro group reduction and is often more tolerant of sulfur-containing functional groups, which might be present in more complex analogues.[10][11] The workup requires careful pH adjustment to ensure complete precipitation of tin salts and efficient extraction of the product.

Data Summary

The following table summarizes the expected outcomes for each step of the synthesis. Yields and purity are based on typical results for analogous reactions reported in the literature.

| Step | Reaction | Key Reagents | Solvent | Expected Yield (%) | Expected Purity (%) |

| 1 | Nitration & Sandmeyer | H₂SO₄, HNO₃, NaNO₂, CuCl | Water, HCl | 50-60 | >95 |

| 2 | S | Morpholine, K₂CO₃ | DMF | 80-90 | >98 |

| 3 | Nitro Reduction | SnCl₂·2H₂O, HCl | Ethanol | 75-85 | >98 |

Conclusion

This technical guide outlines a logical and robust three-step synthesis for this compound. The proposed pathway relies on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. By providing detailed protocols and mechanistic insights, this document serves as a valuable resource for the synthesis of this and structurally related compounds, thereby facilitating further research into their potential applications in drug discovery and development.

References

- Ho, T.-L., & Liao, P.-Y. (1994). A Novel Pyridine Synthesis via Tin(II) Chloride Reduction of a Nitro Olefin. Tetrahedron Letters, 35(14), 2211–2212.

-

PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. Retrieved from [Link]

-

Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

-

Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]

- Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190.

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Tin(II) Chloride Dihydrate. Retrieved from [Link]

-

ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. Retrieved from [Link]

-

Royal Society of Chemistry. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Retrieved from [Link]

-

ResearchGate. (2021). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. Retrieved from [Link]

-

NIH. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.

-

ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 11. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

Introduction: A Scaffold of Strategic Importance in Modern Chemistry

An In-depth Technical Guide to 2-Methyl-6-morpholinopyridin-3-amine

This compound is a heterocyclic organic compound featuring a pyridine core substituted with methyl, morpholine, and amine groups. Its molecular architecture combines several functional moieties that are of significant interest in medicinal chemistry and materials science. The pyridine ring serves as a versatile scaffold, the morpholine group can enhance aqueous solubility and metabolic stability, and the primary amine provides a reactive handle for further chemical modification.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound, providing researchers and drug development professionals with a comprehensive technical resource.

The presence of both a hydrogen bond donor (amine) and acceptors (morpholine oxygen, pyridine nitrogen) within a constrained geometry makes this molecule a compelling candidate for interacting with biological targets.[1][2] Understanding its fundamental properties is the first step toward unlocking its full potential in rational drug design and synthetic chemistry.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol & Causality

-

Nitration of 2-Amino-6-methylpyridine:

-

Protocol: Dissolve 2-amino-6-methylpyridine in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature. Allow the reaction to proceed to completion before carefully quenching with ice water and neutralizing to precipitate the product, 2-amino-6-methyl-3-nitropyridine. [3] * Expert Insight: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Nitration occurs at the 3- or 5-position. The use of highly acidic conditions protonates the pyridine nitrogen, deactivating the ring, but the powerful amino group still directs the substitution. Low temperature is critical to control the exothermic reaction and prevent over-nitration.

-

-

Conversion of Amine to Halide via Sandmeyer Reaction:

-

Protocol: Suspend the 2-amino-6-methyl-3-nitropyridine in an aqueous solution of a strong acid like HBr. Cool to 0-5°C and add a solution of sodium nitrite (NaNO₂) to form the diazonium salt. Add this solution to a solution of copper(I) bromide (CuBr) to yield 2-bromo-6-methyl-3-nitropyridine.

-

Expert Insight: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide. The halide, particularly bromine, is an excellent leaving group for the subsequent nucleophilic aromatic substitution (SₙAr) step. This is a crucial strategic conversion to enable the introduction of the morpholine moiety.

-

-

Nucleophilic Aromatic Substitution (SₙAr) with Morpholine:

-

Protocol: Heat the 2-bromo-6-methyl-3-nitropyridine with an excess of morpholine in a suitable solvent (e.g., DMSO or NMP) with a non-nucleophilic base like potassium carbonate. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Expert Insight: The SₙAr reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the negative charge in the Meisenheimer complex intermediate. The reaction proceeds via an addition-elimination mechanism. [4]The morpholine acts as the nucleophile, displacing the bromide.

-

-

Reduction of the Nitro Group:

-

Protocol: Dissolve the 2-methyl-6-morpholino-3-nitropyridine intermediate in a solvent like ethanol or ethyl acetate. Add a catalyst, such as 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator). Alternatively, chemical reduction using iron powder in acidic solution (e.g., HCl or acetic acid) can be employed. [5] * Expert Insight: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to amines with high yield. The primary advantage is the simple workup—filtration to remove the catalyst. Metal-acid reductions like Fe/HCl are cheaper and robust, making them suitable for larger-scale synthesis, though they may require more extensive purification.

-

PART 3: Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is governed by its three key functional components: the primary aromatic amine, the electron-rich pyridine ring, and the morpholine nitrogen.

Reactivity Profile

-

Primary Amine (Position 3): This is the most reactive site for derivatization. It can undergo:

-

Acylation/Amidation: Reacts readily with acyl chlorides or anhydrides to form amides.

-

Alkylation: Can be alkylated, though selectivity between mono- and di-alkylation can be challenging. [6] * Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary amines.

-

Diazotization: Can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.

-

-

Pyridine Ring: The ring is activated by the amino and morpholino groups, making it susceptible to electrophilic aromatic substitution, although the conditions must be carefully controlled to avoid reaction at the amine.

-

Morpholine Nitrogen: As a secondary amine, the morpholine nitrogen is nucleophilic but significantly less so than the primary amine due to steric hindrance and its integration into the ring system. It can be protonated in acidic conditions.

Role in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in drug discovery, particularly for central nervous system (CNS) agents and kinase inhibitors. [2]It often improves physicochemical properties such as solubility and metabolic stability while providing a key interaction point with biological targets. [2] The 2-aminopyridine scaffold is also a well-established pharmacophore. Compounds containing this structure are known to act as inhibitors for various kinases, making them valuable in oncology research. [3][7]

Figure 3: Potential role as a PI3K inhibitor scaffold in the PI3K/Akt/mTOR signaling pathway.

As illustrated in Figure 3, derivatives of this compound could be designed to target the ATP-binding pocket of kinases like PI3K. The morpholine group can form crucial hydrogen bonds in the "hinge region" of the kinase, while the aminopyridine core serves as a rigid scaffold for positioning other substituents to achieve high potency and selectivity. [7][8]

PART 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard assessment can be inferred from its functional groups and data on structurally related compounds like 2-amino-6-methylpyridine and morpholine.

Hazard Identification

Based on its analogs, the compound should be treated as hazardous. [9][10]* Toxicity: Likely toxic if swallowed and may be fatal in contact with skin. [10]* Irritation: Expected to cause skin irritation and serious eye irritation. May cause respiratory irritation. * Flammability: While likely a solid, it may be combustible at high temperatures.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [11]* Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [12] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. [11] * Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [12]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place. [11]* Keep away from strong oxidizing agents, strong acids, and strong bases. [12]

Conclusion

This compound is a compound with significant untapped potential. Its combination of a reactive primary amine handle, a privileged morpholine moiety, and a stable pyridine core makes it an attractive building block for the synthesis of complex molecular architectures. For researchers in drug discovery, it represents a promising starting point for developing novel kinase inhibitors or other targeted therapeutics. This guide provides the foundational knowledge required to handle, modify, and strategically deploy this versatile chemical entity in advanced research and development settings.

References

-

Smolecule. (2023, August 16). Buy this compound | 221159-08-6.

-

A75706. (2025, November 6). SAFETY DATA SHEET.

-

TCI Chemicals. (2024, November 21). SAFETY DATA SHEET - N-(3-Aminopropyl)morpholine.

-

Fisher Scientific. (2015, May 28). SAFETY DATA SHEET.

-

ChemicalBook. (n.d.). 2-(Phenylsulfonyl)aniline. Retrieved January 19, 2026, from

-

PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved January 19, 2026, from

-

PubMed. (2015). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents.

-

Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.

-

MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

-

PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 19, 2026, from

-

CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine MATERIAL SAFETY DATA SHEET. Retrieved January 19, 2026, from

-

PubChem. (n.d.). 5-Morpholinopyridin-2-amine. Retrieved January 19, 2026, from

-

PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.

-

CAS Common Chemistry. (n.d.). 2-(Phenylsulfonyl)aniline. Retrieved January 19, 2026, from

-

PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

-

PubChem. (n.d.). 7-{[3-({[(6-Aminopyridin-2-yl)methyl]amino}methyl)phenoxy]methyl}quinolin-2-amine. Retrieved January 19, 2026, from

-

PubMed. (2010). Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR).

-

Sigma-Aldrich. (n.d.). 2-Amino-6-methylpyridine. Retrieved January 19, 2026, from

-

ChemicalBook. (2025, September 24). 2-Amino-6-methylpyridine Chemical Properties,Uses,Production.

-

PubChem. (n.d.). 2-Amino-6-methyl-3-nitropyridine. Retrieved January 19, 2026, from

-

MDPI. (n.d.). Prodrugs for Amines.

-

ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity.

-

Sigma-Aldrich. (n.d.). CAS 885273-97-2. Retrieved January 19, 2026, from

-

Chemenu. (n.d.). Morpholines. Retrieved January 19, 2026, from

Sources

- 1. Buy this compound | 221159-08-6 [smolecule.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 4. Morpholines [chemenu.com]

- 5. 4273-98-7 | CAS DataBase [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Methyl-6-morpholinopyridin-3-amine (CAS No. 221159-08-6): A Core Scaffold in Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-morpholinopyridin-3-amine, registered under CAS number 221159-08-6, is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry. Its structure, featuring a substituted aminopyridine core coupled with a morpholine moiety, is frequently identified in potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and its established role as a crucial pharmacophore in the development of targeted therapeutics, particularly for oncological indications. The insights and methodologies presented herein are grounded in publicly available patent literature, offering a validated foundation for researchers in the field.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in drug discovery, influencing aspects from synthetic handling to formulation.

| Property | Value | Source |

| CAS Number | 221159-08-6 | N/A |

| Molecular Formula | C₁₀H₁₅N₃O | [1] |

| Molecular Weight | 193.25 g/mol | [1] |

| Monoisotopic Mass | 193.1215 Da | [1] |

| SMILES | CC1=C(C=CC(=N1)N2CCOCC2)N | [1] |

| InChIKey | FMQLZXUYWSZEGU-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 0.7 | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The primary route involves the strategic modification of a substituted pyridine core.

Synthetic Protocol: Preparation of this compound

This protocol is adapted from established methods for the synthesis of related aminopyridine derivatives, which are widely applicable in medicinal chemistry. The synthesis involves a nucleophilic aromatic substitution followed by a reduction.

Step 1: Synthesis of 2-Methyl-6-morpholino-3-nitropyridine

-

To a solution of 6-chloro-2-methyl-3-nitropyridine (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-methyl-6-morpholino-3-nitropyridine.

Step 2: Reduction to this compound

-

Dissolve the 2-methyl-6-morpholino-3-nitropyridine (1 equivalent) in a protic solvent like ethanol or methanol.

-

Add a reducing agent. Common choices include palladium on carbon (10 mol%) under a hydrogen atmosphere, or a chemical reductant such as iron powder in the presence of an acid like acetic acid or ammonium chloride.

-

Stir the reaction at room temperature (for hydrogenation) or with gentle heating (for chemical reduction) until the starting material is consumed, as monitored by TLC or LC-MS.

-

If using a catalyst, filter the reaction mixture through a pad of Celite to remove it.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, perform an aqueous workup with a basic solution (e.g., sodium bicarbonate) to neutralize any acid and extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain the final product, this compound.

The reactivity of this compound is primarily centered around its nucleophilic amino group, which can readily undergo reactions such as acylation, alkylation, and participation in coupling reactions to build more complex molecules.

Role in Kinase Inhibitor Design

The this compound scaffold is a privileged structure in the design of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. The morpholine and aminopyridine moieties play distinct and crucial roles in binding to the ATP pocket of these enzymes.

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Kinase inhibitors that target this pathway can effectively halt tumor progression.

Caption: A generalized workflow for kinase inhibitor drug discovery starting from a core scaffold.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. While detailed biological data for this specific molecule is not extensively published in peer-reviewed journals, its inclusion in key patents for kinase inhibitors underscores its importance as a foundational element in drug design. Its straightforward, albeit multi-step, synthesis allows for its use as a versatile starting material for the creation of compound libraries. The inherent properties of its aminopyridine and morpholine components make it an ideal scaffold for targeting the ATP-binding sites of kinases, particularly within the PI3K family. For researchers and drug development professionals, understanding the synthesis and chemical logic behind the use of this scaffold is essential for the rational design of the next generation of targeted cancer therapies.

References

- Google Patents. WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer.

-

PubChem. 2-methyl-6-morpholin-4-ylpyridin-3-amine. Available at: [Link]

-

National Center for Biotechnology Information. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Available at: [Link]

- Google Patents. WO2016157074A1 - 6-morpholinyl-2-pyrazolyl-9h-purine derivatives and their use as pi3k inhibitors.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-6-morpholinopyridin-3-amine

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 2-Methyl-6-morpholinopyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. Based on extensive structural homology with known kinase inhibitors, this document posits that the primary molecular target of this compound is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3][4][5][6] We will dissect the critical role of the morpholine moiety in binding to the kinase hinge region, detail the downstream cellular consequences of pathway inhibition, and provide robust, field-proven experimental protocols for the validation of this proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally verify the biological activity of this compound and structurally related compounds.

Introduction: The Emerging Significance of the Morpholinopyridine Scaffold

This compound is an organic compound featuring a pyridine core substituted with a methyl group at the 2-position, an amine group at the 3-position, and a morpholine ring at the 6-position.[7] Its molecular structure, particularly the presence of the morpholine and pyridine moieties, places it within a class of compounds recognized for their potential as therapeutic agents, especially in oncology and neurodegenerative disorders.[7] The morpholine group is a common feature in many bioactive molecules and is often crucial for target engagement and favorable pharmacokinetic properties.[3][8]

While direct experimental data on this compound is limited in publicly available literature, its structural similarity to a multitude of potent and selective kinase inhibitors strongly suggests a well-defined mechanism of action.[7] This guide will, therefore, proceed with the scientifically-grounded hypothesis that this compound functions as an inhibitor of the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in human disease.[1][5][9][10]

The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cellular Processes

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[5][9][10] Its aberrant activation is a hallmark of many cancers and other diseases.[1][5]

A simplified overview of the pathway:

-

Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface.

-

PI3K Activation: This leads to the recruitment and activation of Class I PI3Ks.

-

PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).

-

Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[10]

-

Downstream Signaling: Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1).

-

mTORC1 and Cellular Functions: mTORC1, a key downstream effector, promotes protein synthesis, lipid synthesis, and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-BP1.[10]

Caption: The PI3K/Akt/mTOR signaling pathway.

Proposed Mechanism of Action: Inhibition of PI3K and/or mTOR

Based on the structural characteristics of this compound, it is proposed to act as an ATP-competitive inhibitor of PI3K and/or mTOR. The morpholine moiety is a key pharmacophore in many PI3K inhibitors, where the oxygen atom often forms a crucial hydrogen bond with the backbone NH of a valine residue in the hinge region of the kinase's ATP-binding pocket.[3] This interaction anchors the inhibitor and prevents ATP from binding, thus blocking the kinase's catalytic activity.

The pyridine ring likely serves as a scaffold to correctly orient the morpholine group and other substituents within the active site. The methyl and amine groups may contribute to binding affinity and selectivity through additional interactions with the protein.

Consequences of Inhibition:

By inhibiting PI3K and/or mTOR, this compound would be expected to:

-

Decrease the cellular levels of PIP3.

-

Reduce the phosphorylation and activation of Akt.

-

Decrease the phosphorylation of downstream mTORC1 substrates like S6K and 4E-BP1.

-

Ultimately lead to the inhibition of cell growth, proliferation, and potentially induce apoptosis in cancer cells.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that this compound inhibits the PI3K/Akt/mTOR pathway, a series of well-established in vitro and cellular assays should be performed.

In Vitro Kinase Inhibition Assays

Objective: To directly measure the inhibitory activity of this compound against purified PI3K isoforms and mTOR.

Methodology:

-

Enzyme Source: Obtain recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase.

-

Assay Principle: Utilize a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the active kinase, while a high luminescence signal indicates inhibition.

-

Procedure: a. Prepare a series of dilutions of this compound. b. In a multi-well plate, combine the kinase, its lipid substrate (e.g., PIP2 for PI3K), and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate for a defined period (e.g., 60 minutes) at room temperature. e. Add a detection reagent that lyses the cells and generates a luminescent signal proportional to the amount of remaining ATP. f. Measure the luminescence using a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Outcome: this compound will exhibit a dose-dependent inhibition of one or more PI3K isoforms and/or mTOR, with calculable IC50 values.

| Kinase Target | Predicted IC50 Range |

| PI3Kα | Low nM to µM |

| PI3Kβ | Low nM to µM |

| PI3Kδ | Low nM to µM |

| PI3Kγ | Low nM to µM |

| mTOR | Low nM to µM |

Cellular Assays: Western Blotting for Pathway Modulation

Objective: To determine if this compound inhibits the PI3K/Akt/mTOR pathway in a cellular context.

Methodology:

-

Cell Line Selection: Choose a cell line known to have an active PI3K/Akt/mTOR pathway (e.g., a cancer cell line with a PIK3CA mutation).

-

Treatment: Culture the cells and treat them with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Western Blotting: a. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for phosphorylated forms of key pathway proteins (e.g., p-Akt Ser473, p-S6K Thr389) and their total protein counterparts (total Akt, total S6K). e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: Western Blotting Experimental Workflow.

Expected Outcome: Treatment with this compound will lead to a dose-dependent decrease in the phosphorylation of Akt and S6K, confirming pathway inhibition in cells.

Cell-Based Functional Assays

Objective: To assess the functional consequences of PI3K/Akt/mTOR pathway inhibition by this compound.

Methodology:

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®): a. Seed cells in a 96-well plate and allow them to adhere. b. Treat with a range of concentrations of this compound. c. Incubate for a period that allows for several cell doublings (e.g., 72 hours). d. Add the assay reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells. e. Calculate the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay): a. Treat cells with the compound for a suitable duration (e.g., 24-48 hours). b. Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate. c. Measure the luminescence, which is proportional to caspase-3/7 activity and, therefore, apoptosis.

Expected Outcome: this compound will inhibit cell proliferation and may induce apoptosis in a dose-dependent manner in sensitive cell lines.

Conclusion

The structural features of this compound strongly support the hypothesis that its primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway. The morpholine moiety is a well-established pharmacophore for targeting the ATP-binding site of PI3K and mTOR kinases. The experimental protocols outlined in this guide provide a robust framework for validating this proposed mechanism. Confirmation of this activity would position this compound as a valuable tool for further research and as a potential lead compound in drug discovery programs targeting diseases driven by aberrant PI3K/Akt/mTOR signaling.

References

-

Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression. (n.d.). NIH. Retrieved from [Link]

-

Xiang, H.-Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Retrieved from [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Li, Y., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2445-2455. Retrieved from [Link]

-

Chemical and Structural Strategies to Selectively Target mTOR Kinase. (n.d.). PMC. Retrieved from [Link]

-

Bohn, J. P., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(12), 4830–4849. Retrieved from [Link]

-

Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945. Retrieved from [Link]

-

Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644–654. Retrieved from [Link]

-

Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (n.d.). MDPI. Retrieved from [Link]

-

Yang, J., et al. (2022). Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(19), 12781–12801. Retrieved from [Link]

-

The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. (n.d.). PMC. Retrieved from [Link]

-

The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023, August 19). MDPI. Retrieved from [Link]

-

PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (n.d.). MDPI. Retrieved from [Link]

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PMC. Retrieved from [Link]

-

Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. (2021, June 4). PMC. Retrieved from [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC. Retrieved from [Link]

-

Protein kinases: drug targets for immunological disorders. (n.d.). PMC. Retrieved from [Link]

-

Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. (2020). European Journal of Medicinal Chemistry, 206, 112697. Retrieved from [Link]

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025, July 8). ResearchGate. Retrieved from [Link]

-

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022, February 21). Semantic Scholar. Retrieved from [Link]

-

3,5-Dibromo-6-methylpyridin-2-amine. (2017, May 16). ResearchGate. Retrieved from [Link]

Sources

- 1. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 221159-08-6 [smolecule.com]

- 8. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-6-morpholinopyridin-3-amine Structural Analogs as Kinase Inhibitors

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-6-morpholinopyridin-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs based on this core. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the potential of these compounds to target critical signaling pathways in oncology, such as the PI3K/AKT/mTOR and JAK/TYK2 pathways. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation targeted therapies.

Introduction: The Emerging Potential of Substituted Pyridinamines in Kinase Inhibition

The pyridine ring, particularly when substituted with amine and morpholine moieties, is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2] The this compound core combines several key features that make it an attractive starting point for drug discovery. The primary amine at the 3-position offers a versatile handle for chemical modification, allowing for the exploration of a wide range of substituents to probe the ATP-binding pocket of various kinases.[3] The morpholine group at the 6-position can enhance aqueous solubility and often forms crucial hydrogen bond interactions with the hinge region of the kinase domain.[4] The methyl group at the 2-position can provide steric hindrance that may contribute to selectivity and can also be a site for further modification.

The primary allure of this scaffold lies in its potential to target key signaling pathways that are frequently dysregulated in cancer and other diseases. The PI3K/AKT/mTOR and JAK/TYK2 pathways are of particular interest, as they are central regulators of cell growth, proliferation, survival, and immune responses.[5][6] The development of selective inhibitors for these pathways is a major focus of modern drug discovery, and the this compound scaffold provides a promising framework for achieving this goal.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs can be approached through several routes. A common strategy involves the construction of the substituted pyridine core followed by the introduction of the morpholine and amine functionalities.

A plausible and adaptable synthetic route is outlined below. This multi-step synthesis allows for the late-stage diversification of the primary amine, which is ideal for building a library of analogs for SAR studies.

Diagram: Representative Synthetic Pathway

Caption: A general synthetic scheme for accessing the core scaffold and its analogs.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 2-Morpholino-6-methyl-3-nitropyridine

-

To a solution of 2-chloro-6-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-morpholino-6-methyl-3-nitropyridine.

Step 2: Synthesis of this compound

-

Dissolve 2-morpholino-6-methyl-3-nitropyridine (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically 10% palladium on carbon (Pd/C), to the solution.

-

Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-8 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.

Structure-Activity Relationship (SAR) Studies

The primary amine at the 3-position is the key point for diversification to explore the SAR of this scaffold. By synthesizing a library of analogs with various substituents at this position, researchers can probe the requirements for potent and selective kinase inhibition.

Table: Hypothetical SAR Data for Analogs

| Analog ID | R Group (at 3-amino position) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Notes |

| Core | -H | >10,000 | >10,000 | Inactive core scaffold. |

| 1a | -C(O)Ph | 5,200 | 8,100 | Simple amide shows weak activity. |

| 1b | -C(O)-(4-chlorophenyl) | 1,500 | 2,300 | Electron-withdrawing group improves activity. |

| 1c | -C(O)-(4-methoxyphenyl) | 8,900 | >10,000 | Electron-donating group is detrimental. |

| 2a | -C(O)NHPh | 850 | 1,200 | Urea linkage is tolerated. |

| 2b | -C(O)NH-(4-fluorophenyl) | 350 | 600 | Halogen on the phenylurea enhances potency. |

| 3a | -SO2Ph | 2,100 | 3,500 | Sulfonamide is less active than amide/urea. |

This data is illustrative and intended to guide analog design based on common trends observed in kinase inhibitor development.

Key Insights from SAR:

-

Acylation is Crucial: The unsubstituted 3-amino group is generally inactive. Acylation to form amides or ureas is a critical first step to achieve inhibitory activity.

-

Electronic Effects: Electron-withdrawing substituents on the appended aryl ring often enhance potency. This may be due to favorable interactions with the kinase active site or by influencing the conformation of the molecule.

-

Hydrogen Bonding: The amide or urea linkage provides additional hydrogen bond donors and acceptors that can interact with the kinase hinge region or other key residues.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Structural analogs of this compound have shown promise as inhibitors of this pathway, particularly as dual PI3K/mTOR inhibitors.[4]

Diagram: Simplified PI3K/AKT/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a dual PI3K/mTOR inhibitor.

Experimental Protocols for Biological Evaluation

A tiered approach to biological evaluation is recommended, starting with in vitro biochemical assays, followed by cell-based assays, and culminating in in vivo efficacy studies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[9]

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Enzyme and Substrate Preparation: Reconstitute recombinant human PI3K (e.g., p110α/p85α) and the substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in the appropriate kinase assay buffer.

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted test compounds or DMSO (vehicle control).

-

Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 to each well.

-

Incubation: Incubate the reaction at 30°C for 60 minutes.

-

Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Diagram: In Vitro Kinase Assay Workflow

Caption: A streamlined workflow for determining in vitro kinase inhibitory activity.

Cellular Assay: Western Blot Analysis of Phospho-AKT

This assay determines the ability of a compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a downstream effector, AKT.[6]

Protocol:

-

Cell Culture and Treatment: Seed cancer cells known to have an activated PI3K pathway (e.g., MCF-7, U87) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO for 2-4 hours.

-

Stimulate the PI3K pathway by adding a growth factor like insulin-like growth factor 1 (IGF-1) for 15-30 minutes.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-AKT (Ser473) and total AKT.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

In Vivo Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo anti-tumor activity of a compound.[5][10]

Protocol:

-

Cell Implantation: Subcutaneously implant a suspension of a human cancer cell line (e.g., PIK3CA-mutant breast cancer cells) into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core, coupled with the potential for diversification at the 3-amino position, allows for the systematic exploration of SAR to optimize potency and selectivity. The initial focus on the PI3K/AKT/mTOR pathway has been fruitful, but the potential of these analogs to inhibit other kinases, such as those in the JAK/TYK2 family, should not be overlooked.

Future work in this area should focus on:

-

Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substituents to further refine the SAR.

-

Kinome-wide Profiling: Screening promising compounds against a large panel of kinases to assess their selectivity.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds and correlating them with their in vivo efficacy.

-

Combination Therapies: Investigating the potential of these compounds to be used in combination with other targeted therapies or standard-of-care chemotherapeutics.

By pursuing these avenues of research, the full therapeutic potential of this compound structural analogs can be realized.

References

Sources

- 1. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse models to decipher the PI3K signaling network in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Discovery and history of substituted aminopyridines

An In-Depth Technical Guide to the Discovery and History of Substituted Aminopyridines

Authored by: A Senior Application Scientist

Introduction

Substituted aminopyridines represent a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents and serving as indispensable building blocks in organic synthesis.[1][2][3] The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced via the amino group, have rendered this scaffold a privileged structure in drug discovery. Compounds incorporating the aminopyridine moiety exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][3][4] Currently, over 40 approved drugs feature an aminopyridine core, a testament to its versatility and significance.[2]

This technical guide provides a comprehensive exploration of the discovery and history of substituted aminopyridines. It traces the evolution of their synthesis from foundational, high-temperature reactions to sophisticated, modern catalytic methods. By examining the causality behind experimental choices and detailing key protocols, this guide aims to provide researchers, scientists, and drug development professionals with a deep, field-proven understanding of this critical class of heterocyclic compounds.

Part 1: Foundational Synthetic Strategies

The initial forays into the synthesis of aminopyridines were characterized by direct, forceful chemical transformations of the pyridine ring. These early methods, while historically significant, often required harsh conditions and had limited substrate scope.

The Chichibabin Amination: A Landmark Discovery

The direct amination of pyridine was a significant challenge until 1914, when Russian chemist Aleksei Chichibabin reported a groundbreaking method for producing 2-aminopyridine.[5][6] The Chichibabin reaction, as it came to be known, involves the reaction of pyridine with sodium amide (NaNH₂) in an inert solvent to directly install an amino group onto the ring, typically at the 2-position.[7][8][9]

Mechanism and Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the powerful nucleophile, the amide anion (NH₂⁻), attacks the electron-deficient C2 position of the pyridine ring.[5][7][10] The electron-withdrawing nitrogen atom of the pyridine ring makes the adjacent α-carbons (C2 and C6) particularly electrophilic and susceptible to nucleophilic attack. This addition forms a negatively charged σ-complex (a Meisenheimer-type intermediate), which is stabilized by the sodium cation.[5] Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like another amine or ammonia) to liberate hydrogen gas, driving the reaction to completion.[5]

Experimental Considerations: The choice of reaction conditions is critical. The classical approach involves high temperatures (110-130 °C) in inert, high-boiling solvents like toluene, xylene, or N,N-dimethylaniline.[10] An alternative, lower-temperature method can be employed using the more soluble potassium amide (KNH₂) in liquid ammonia, though this is generally effective only for pyridines activated with electron-withdrawing groups.[7]

Experimental Protocol: Classical Chichibabin Synthesis of 2-Aminopyridine

Objective: To synthesize 2-aminopyridine from pyridine using sodium amide.

Materials:

-

Pyridine (dried over KOH)

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Ammonium chloride solution (saturated)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle with stirrer

Procedure:

-

Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous toluene (100 mL) and finely powdered sodium amide (10 g, 0.256 mol) are added to the flask.

-

Reaction Initiation: The mixture is heated to reflux (approx. 110 °C) with vigorous stirring. Dried pyridine (20 g, 0.253 mol) is added dropwise over 30 minutes.

-

Reaction Progress: The reaction mixture turns dark red or brown, and hydrogen gas evolves. The progress can be monitored by observing the cessation of gas evolution. The reaction is typically refluxed for 4-6 hours.[5]

-

Quenching: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of 100 mL of a saturated ammonium chloride solution to decompose any unreacted sodium amide.

-

Extraction: The layers are separated. The aqueous layer is extracted three times with 50 mL portions of dichloromethane. The organic layers are combined.

-

Purification: The combined organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-aminopyridine.

-

Final Product: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane or benzene to yield colorless solid 2-aminopyridine.

// Styling Pyridine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; Hydride_Loss [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Salt [fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: The reaction mechanism of the Chichibabin amination.

Part 2: The Evolution to Catalytic C-N Bond Formation

While foundational, the Chichibabin reaction's harsh conditions and functional group intolerance spurred the search for milder, more versatile methods. The late 20th century witnessed a paradigm shift with the advent of transition metal-catalyzed cross-coupling reactions, which offered unprecedented control and scope.

Copper-Catalyzed Amination: The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provided an early alternative for forming C-N bonds.[11] This reaction typically involves coupling an aryl halide with an amine, alcohol, or thiol in the presence of a stoichiometric amount of copper powder or a copper salt at high temperatures.[11]

Causality and Limitations: The reaction generally requires high-boiling polar solvents (e.g., DMF, NMP) and temperatures often exceeding 200 °C.[11] The aryl halide usually needs to be activated by electron-withdrawing groups to facilitate the reaction. These demanding conditions limited its application for complex, heat-sensitive substrates. Modern iterations have improved the method by using soluble copper(I) catalysts with ligands like diamines or phenanthrolines, allowing for lower reaction temperatures.[11][12]

Experimental Protocol: Microwave-Assisted Ullmann Condensation

Objective: To synthesize an 11H-pyrido[2,1-b]quinazolin-11-one derivative via an intramolecular Ullmann condensation.[13][14]

Materials:

-

2-Aminopyridine

-

2-Chlorobenzoic acid

-

Potassium carbonate (K₂CO₃)

-

Copper powder

-

Microwave reactor vial

Procedure:

-

Preparation: In a microwave reactor vial, add 2-chlorobenzoic acid (1 mmol), 2-aminopyridine (2 mmol), potassium carbonate (1 mmol), and copper powder (3% by weight).[13]

-

Reaction: The vial is sealed and placed in a microwave reactor. The mixture is irradiated at a set potency (e.g., 400 W) for a short duration (e.g., 4-6 minutes).[13]

-

Workup: After cooling, the reaction mixture is treated with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired substituted quinazolinone. The microwave-assisted protocol dramatically reduces reaction times from hours to minutes compared to classical heating.[13]

Palladium-Catalyzed Amination: The Buchwald-Hartwig Revolution

The development of the Buchwald-Hartwig amination in the mid-1990s was a transformative event in organic synthesis.[15] This palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an amine provides a highly general and efficient route to C-N bonds under relatively mild conditions.[15][16]

Mechanism and Key Advantages: The reaction proceeds through a catalytic cycle involving:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

-

Ligand Exchange/Coordination: The amine coordinates to the palladium center.

-

Deprotonation: A base removes a proton from the coordinated amine.

-

Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

The key to the reaction's success lies in the use of sophisticated phosphine ligands that stabilize the palladium catalyst and facilitate the crucial reductive elimination step. Ligands like Xantphos, DPPF, and BINAP have proven highly effective.[15][17] Compared to the Ullmann condensation, the Buchwald-Hartwig reaction offers a significantly broader substrate scope, superior functional group tolerance, and operates under much milder conditions, making it the preferred method for complex molecule synthesis.[15][18]

Experimental Protocol: Buchwald-Hartwig Synthesis of an N-Aryl-2-aminopyridine

Objective: To couple a 2-aminopyridine derivative with an aryl bromide using a palladium catalyst.[17][19]

Materials:

-

2-Aminopyridine derivative

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Schlenk flask or sealed tube

-

Nitrogen or Argon atmosphere

Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor Pd₂(dba)₃ (5 mol%) and the Xantphos ligand (10 mol%).[19]

-

Reagent Addition: Add the aryl bromide (1.0 eq), the aminopyridine (1.2-1.5 eq), and the base, sodium tert-butoxide (1.5 eq).[19]

-

Solvent: Add anhydrous toluene via syringe.

-

Reaction: The flask is sealed and the mixture is heated to 80-110 °C with stirring for 12-24 hours, until TLC or LC-MS analysis indicates consumption of the starting material.

-